molecular formula C11H15N3O2 B1371130 3-(4-Aminopiperidine-1-carbonyl)pyridin-2-ol CAS No. 1154258-74-8

3-(4-Aminopiperidine-1-carbonyl)pyridin-2-ol

Cat. No. B1371130
M. Wt: 221.26 g/mol
InChI Key: OIARAWQJOWPHCT-UHFFFAOYSA-N
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Description

3-(4-Aminopiperidine-1-carbonyl)pyridin-2-ol is a chemical compound used in scientific research. It has diverse applications due to its unique properties. It is a reactant for the synthesis of various inhibitors such as Cdk5/p25 kinase inhibitors, antimalarials, selective cyclin-dependent kinase 4/6 inhibitors, IKKβ inhibitors, orally bioavailable P2Y12 antagonists for inhibition of platelet aggregation, and human and murine soluble epoxide hydrolase inhibitors .


Molecular Structure Analysis

The molecular formula of 3-(4-Aminopiperidine-1-carbonyl)pyridin-2-ol is C11H15N3O2 . The exact molecular structure would require more specific information or computational chemistry analysis.


Chemical Reactions Analysis

As a reactant, 3-(4-Aminopiperidine-1-carbonyl)pyridin-2-ol is used in the synthesis of various inhibitors . More specific reactions would depend on the other reactants and conditions.

Scientific Research Applications

Antimicrobial and Antioxidant Properties

Compounds structurally related to 3-(4-Aminopiperidine-1-carbonyl)pyridin-2-ol have been synthesized and evaluated for their antimicrobial and antioxidant activities. Specifically, 2-amino-pyridine-3-carbonitrile and 2-amino-4H-pyran-3-carbonitrile derivatives have shown marked zones of inhibition, indicating strong antimicrobial properties. Additionally, docking studies have suggested interactions with dihydrofolic reductase, and certain derivatives have exhibited significant antioxidant activity as measured by the 2,2-diphenylpicrylhydrazyl method (Lagu & Yejella, 2020).

Applications in Chemical Synthesis and Transformation

Synthesis of Hydroxylated Pyridines

The use of enzymes or whole cells for the oxyfunctionalization of pyridine derivatives is highlighted, noting the demand for pyridinols and pyridinamines in the chemical industry. Burkholderia sp. MAK1 has shown the ability to convert pyridin-2-amines and pyridin-2-ones into their 5-hydroxy derivatives, suggesting a promising method for regioselective oxyfunctionalization (Stankevičiūtė et al., 2016).

Synthesis of 3-Aminopiperidines

Various approaches for the synthesis of 3-aminopiperidines, which possess a wide range of biological activity, are discussed. The most efficient method involves ring expansion of prolinols, indicating the significance of these compounds in various biological and chemical contexts (Cochi, Pardo & Cossy, 2012).

Synthesis of Orthogonally Protected 3,7-Diazabicyclo [4.1.0] heptane

The synthesis of orthogonally N-protected 3,4-aziridinopiperidine is elaborated, which serves as a versatile building block for synthesizing 4-substituted 3-aminopiperidines. These compounds have high potential for biological activity, indicating the relevance of pyridine derivatives in medicinal chemistry (Schramm et al., 2009).

properties

IUPAC Name

3-(4-aminopiperidine-1-carbonyl)-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O2/c12-8-3-6-14(7-4-8)11(16)9-2-1-5-13-10(9)15/h1-2,5,8H,3-4,6-7,12H2,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIARAWQJOWPHCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)C(=O)C2=CC=CNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Aminopiperidine-1-carbonyl)pyridin-2-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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